Cas no 1621487-67-9 (2-(Decyloxy)isoindoline-1,3-dione)

2-(Decyloxy)isoindoline-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-(Decyloxy)isoindoline-1,3-dione

-

- インチ: 1S/C18H25NO3/c1-2-3-4-5-6-7-8-11-14-22-19-17(20)15-12-9-10-13-16(15)18(19)21/h9-10,12-13H,2-8,11,14H2,1H3

- InChIKey: OOLMUYFXKYVSBR-UHFFFAOYSA-N

- ほほえんだ: O(CCCCCCCCCC)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 10

- 複雑さ: 345

- トポロジー分子極性表面積: 46.6

- 疎水性パラメータ計算基準値(XlogP): 5.4

2-(Decyloxy)isoindoline-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A199010778-1g |

2-(Decyloxy)isoindoline-1,3-dione |

1621487-67-9 | 95% | 1g |

536.52 USD | 2021-06-01 | |

| Alichem | A199010778-5g |

2-(Decyloxy)isoindoline-1,3-dione |

1621487-67-9 | 95% | 5g |

1,300.89 USD | 2021-06-01 |

2-(Decyloxy)isoindoline-1,3-dione 関連文献

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

2-(Decyloxy)isoindoline-1,3-dioneに関する追加情報

Introduction to 2-(Decyloxy)isoindoline-1,3-dione (CAS No. 1621487-67-9)

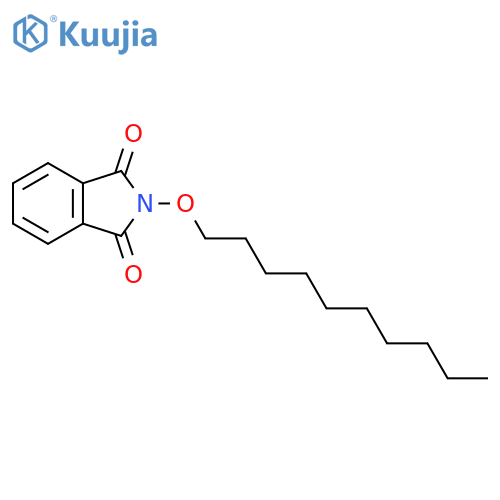

2-(Decyloxy)isoindoline-1,3-dione, with the CAS number 1621487-67-9, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of isoindoline-1,3-diones, which are known for their diverse biological activities and structural versatility.

The chemical formula of 2-(Decyloxy)isoindoline-1,3-dione is C18H25NO4. It is characterized by a central isoindoline-1,3-dione core with a decyloxy substituent attached to the 2-position. The decyloxy group imparts lipophilic properties to the molecule, which can influence its solubility and biological activity. The isoindoline-1,3-dione scaffold is a privileged structure that has been extensively studied for its potential in drug discovery and development.

2-(Decyloxy)isoindoline-1,3-dione has been the subject of several recent studies that have explored its biological activities and potential therapeutic applications. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that 2-(Decyloxy)isoindoline-1,3-dione exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 2-(Decyloxy)isoindoline-1,3-dione has also shown potential as an antioxidant. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. A study in the Bioorganic & Medicinal Chemistry Letters demonstrated that 2-(Decyloxy)isoindoline-1,3-dione effectively scavenges free radicals and reduces oxidative damage in cellular models. This antioxidant activity could make it a valuable component in formulations designed to combat oxidative stress-related conditions.

In addition to its biological activities, the structural features of 2-(Decyloxy)isoindoline-1,3-dione have also been explored for their potential in materials science. The isoindoline-1,3-dione core can be functionalized with various substituents to create molecules with tailored properties. For example, researchers at the University of California have synthesized derivatives of 2-(Decyloxy)isoindoline-1,3-dione with enhanced photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The synthesis of 2-(Decyloxy)isoindoline-1,3-dione typically involves a multi-step process that includes the formation of the isoindoline-1,3-dione core followed by the introduction of the decyloxy substituent. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the condensation of phthalic anhydride with an appropriate amine followed by alkylation with decyl bromide or a similar reagent. The choice of synthetic method can significantly impact the yield and purity of the final product.

The safety profile of 2-(Decyloxy)isoindoline-1,3-dione is an important consideration for its potential applications. Preclinical studies have generally shown it to be well-tolerated at therapeutic doses, with no significant toxicity observed in animal models. However, further research is needed to fully evaluate its safety and efficacy in human subjects. Clinical trials are currently underway to assess its therapeutic potential for various conditions.

In conclusion, 2-(Decyloxy)isoindoline-1,3-dione (CAS No. 1621487-67-9) is a versatile compound with promising applications in medicinal chemistry and materials science. Its unique chemical structure and diverse biological activities make it an exciting area of research for scientists and pharmaceutical companies alike. As ongoing studies continue to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in future developments across multiple fields.

1621487-67-9 (2-(Decyloxy)isoindoline-1,3-dione) 関連製品

- 894018-25-8(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(pyridin-2-yl)urea)

- 2387149-01-9(Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-)

- 1261811-08-8(2-Amino-4-methylbenzyl chloride)

- 2287298-14-8(3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine)

- 1361547-93-4(4-Iodo-3-(2,3,4-trichlorophenyl)pyridine)

- 1311313-85-5(5-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one)

- 941914-50-7(N-(4-acetamidophenyl)-2-{5-methoxy-4-oxo-2-(phenylsulfanyl)methyl-1,4-dihydropyridin-1-yl}acetamide)

- 2138176-13-1(4-phenyl-2-(pyrimidin-2-yl)butan-2-amine)

- 1223740-55-3(3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) )

- 1849596-76-4(1-Amino-4-methoxyheptan-3-ol)